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Compound of Interest

Compound Name: Pseudopelletierine

Cat. No.: B7798038

CAS Number: 552-70-5[1][2][3][4]
IUPAC Name: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one[1][5]

Stereochemically Specific IUPAC Name: (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one[6]

Introduction

Pseudopelletierine is a tropane alkaloid and a homolog of tropinone. It is most notably the
primary alkaloid found in the root-bark of the pomegranate tree (Punica granatum). This
document provides a comprehensive technical overview of Pseudopelletierine, including its
chemical properties, synthesis, isolation, and known biological activities, tailored for
researchers, scientists, and professionals in drug development.

Chemical and Physical Data
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Property Value Reference
Molecular Formula CoH1sNO [51[6]
Molecular Weight 153.23 g/mol [5]
Appearance Crystalline solid [5]
] ] 54 °C (hemihydrate); 63-64 °C
Melting Point [5]
(anhydrous)
Boiling Point 246 °C
Soluble in water, ethanol,
Solubility chloroform, and benzene.

Sparingly soluble in ether.

Quantitative Data

Natural Abundance

Pseudopelletierine is the most abundant alkaloid in the root-bark of Punica granatum.

Alkaloid Yield (g/kg of raw bark)
Pseudopelletierine 1.8

Pelletierine 0.52

Isopelletierine 0.01

Methylpelletierine 0.20

Biological Activity

The biological activity of Pseudopelletierine is an area of ongoing research. While the

anthelmintic properties of pomegranate extracts are well-documented, specific quantitative

data for the purified alkaloid are limited. However, its activity as a cholinesterase inhibitor has

been reported.
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Biological Target Activity Type Value

Acetylcholinesterase (AChE) Inhibition ICs0=6.77 UM

Experimental Protocols
Protocol 1: Synthesis of Pseudopelletierine via
Robinson-Schopf Reaction

This protocol outlines the classic one-pot synthesis of Pseudopelletierine.
Materials:

e Glutaraldehyde

e Methylamine hydrochloride

o Acetonedicarboxylic acid

e Disodium hydrogen phosphate

e Sodium hydroxide

e Hydrochloric acid

 Diethyl ether

Anhydrous sodium sulfate
Procedure:
e A solution of glutaraldehyde is prepared in water.

 To this, an aqueous solution of methylamine hydrochloride is added, followed by an aqueous
solution of acetonedicarboxylic acid.

o A buffered solution of disodium hydrogen phosphate and sodium hydroxide is then added to
adjust the pH to approximately 7.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b7798038?utm_src=pdf-body
https://www.benchchem.com/product/b7798038?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7798038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e The reaction mixture is stirred at room temperature for several hours to allow for the double
Mannich reaction and subsequent cyclization to occur.

e The solution is then made alkaline by the addition of sodium hydroxide.

e The aqueous solution is extracted multiple times with diethyl ether.

e The combined ether extracts are dried over anhydrous sodium sulfate.

e The solvent is removed under reduced pressure to yield crude Pseudopelletierine.

 Further purification can be achieved by crystallization or sublimation.

Protocol 2: Isolation of Pseudopelletierine from Punica
granatum Root-Bark

This protocol describes a general method for the extraction and isolation of
Pseudopelletierine from its natural source.

Materials:

Dried and powdered root-bark of Punica granatum

e Methanol

 Hydrochloric acid (10%)

e Ammonia solution

e Chloroform

e Anhydrous sodium sulfate

 Silica gel for column chromatography

e Eluent (e.g., chloroform/methanol mixture)

Procedure:
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e The powdered root-bark is macerated with methanol for an extended period (e.g., 48-72
hours).

e The methanolic extract is filtered and concentrated under reduced pressure.

e The resulting residue is acidified with 10% hydrochloric acid.

e The acidic solution is washed with chloroform to remove non-alkaloidal impurities.

o The aqueous layer is then made alkaline with ammonia solution.

» The alkaline solution is extracted multiple times with chloroform to extract the alkaloids.

e The combined chloroform extracts are dried over anhydrous sodium sulfate and
concentrated.

e The crude alkaloid mixture is then subjected to column chromatography on silica gel.

» Elution with a suitable solvent system (e.g., a gradient of chloroform and methanol) allows
for the separation of Pseudopelletierine from other alkaloids.

o Fractions containing Pseudopelletierine are identified by thin-layer chromatography,
combined, and the solvent is evaporated to yield the purified compound.

Biosynthesis of Pseudopelletierine

The biosynthesis of Pseudopelletierine in Punica granatum proceeds from the amino acid
lysine. The following diagram illustrates the key steps in the proposed biosynthetic pathway.

Click to download full resolution via product page
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Caption: Proposed biosynthetic pathway of Pseudopelletierine from lysine.

Experimental Workflow: Isolation and Purification

The following diagram outlines a typical workflow for the isolation and purification of
Pseudopelletierine from its natural source.
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Caption: Workflow for the isolation and purification of Pseudopelletierine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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